molecular formula C9H9ClN2 B1422593 Isoindoline-4-carbonitrile hydrochloride CAS No. 1159825-57-6

Isoindoline-4-carbonitrile hydrochloride

Cat. No. B1422593
M. Wt: 180.63 g/mol
InChI Key: XVJQMFRHWPSTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63400 . It is also known by other names such as 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride, 4-Cyano-isoindoline hydrochloride, and 4-Cyano-isoindoline HCl .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The molecular structure of Isoindoline-4-carbonitrile hydrochloride consists of a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .


Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .

Scientific Research Applications

Electrochemical Synthesis

  • Isoindoline can be selectively synthesized with high yield and efficiency through the electroreduction of phthalimide in a water-acetonitrile solution. This process involves the removal of two carbonyl groups (Fechete & Jouikov, 2008).

Synthesis of Derivatives

Corrosion Inhibition

  • Certain isoindoline derivatives, such as quinoline carbonitriles, have been studied for their effectiveness as corrosion inhibitors, displaying significant inhibition efficiency in acidic media (Singh, Srivastava & Quraishi, 2016).

Metal Complex Formation

  • Isoindoline can form metal complexes with distinct electronic structures, as demonstrated in the synthesis of bis(pyridineylidene)isoindoline, which shows intense absorption bands in the visible spectrum (Gaire, Schrage, Nemykin & Ziegler, 2021).

Organic Synthesis Applications

Biological Activity

  • Isoindoline derivatives have been investigated for their potential biological activities, such as in the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives (Yassin, 2009).

Safety And Hazards

The safety data sheet for Isoindoline hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQMFRHWPSTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679467
Record name 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindoline-4-carbonitrile hydrochloride

CAS RN

1159825-57-6
Record name 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 5
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 6
Isoindoline-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.